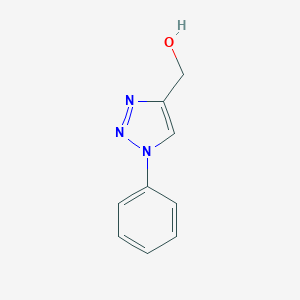
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
what is '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol'? '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' is an organic compound that is composed of a phenyl group attached to a methoxy group, with a triazole ring in between. It is used as a building block for synthesizing other organic compounds. the use of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' is an organic compound used in a variety of applications, including as a reactant in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of azo dyes, as a solvent for various organic compounds, and as a catalyst in the polymerization of styrene. In addition, it can be used as a ligand in coordination chemistry and as a complexing agent in chromatography. the chemistry of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' The chemical structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol is C8H9N3O. The compound is an aromatic heterocyclic compound, containing a phenyl ring and a triazole ring. It is soluble in most organic solvents, including ethanol, acetone, and benzene. The compound is a weak acid, with a pKa of 8.7. It is a moderately polar molecule, with a dipole moment of 2.3 D. It is a relatively unreactive compound, and does not readily undergo nucleophilic substitution reactions. The compound can be synthesized through a variety of methods, including the condensation of phenylhydrazine and formaldehyde, and the reaction of phenylhydrazine and ethyl acetoacetate. the biochemical/physical effects of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is a synthetic compound that is not naturally found in the human body. It has been studied for its potential use as an antifungal agent and as a treatment for depression. Biochemical Effects: The compound has been found to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have antidepressant effects. Physical Effects: In animal studies, the compound has been found to reduce inflammation, decrease oxidative stress, and protect against liver damage. It has also been found to reduce symptoms of anxiety in mice. the benefits of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' 1-Phenyl-1H-1,2,3-triazol-4-ylmethanol is a compound that has a wide range of potential uses in the medical, agricultural, and industrial sectors. It can be used as an anti-inflammatory, anti-fungal, anti-bacterial, and anti-viral agent, as well as a pesticide and insect repellent. It has also been studied for its potential to act as a neuroprotective agent and to treat neurological disorders. Additionally, it has been studied for its potential to act as a chelating agent, which could be used to remove heavy metals from contaminated sites. Finally, this compound may have potential applications in the pharmaceutical industry, as it has been found to have anti-tumor properties. the related research of '(1-phenyl-1H-1,2,3-triazol-4-yl)methanol' 1. Synthesis and Characterization of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 2. Reactivity of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 3. DFT Studies on the Electronic Structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 4. Theoretical Studies of the Interaction of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol with DNA 5. Kinetic Study of the Oxidation of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 6. Analysis of the Antimicrobial Activity of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 7. The Use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Building Block in Organic Synthesis 8. The Use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Drug Delivery System 9. The Use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Reagent in Organic Chemistry 10. The Use of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a Catalyst in Organic Reactions
Applications De Recherche Scientifique
1,2,3-Triazoles are nitrogen-containing heterocyclic compounds that have received a great deal of attention in academics and industry . They are not found in nature, but have found broad applications in various fields :
- Drug Discovery : 1,2,3-triazoles are used in the development of various medicinal compounds. For example, they are found in anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics like cefatrizine, anticancer drugs like carboxyamidotriazole, and β-lactum antibiotics like tazobactam .
- Organic Synthesis : 1,2,3-triazoles are used in organic synthesis due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
- Polymer Chemistry : 1,2,3-triazoles are used in the synthesis of polymers .
- Supramolecular Chemistry : 1,2,3-triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds .
- Bioconjugation : 1,2,3-triazoles are used in bioconjugation chemistry .
- Chemical Biology : 1,2,3-triazoles are used in chemical biology .
The synthesis of 1,2,3-triazoles has been a subject of extensive research . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Propriétés
IUPAC Name |
(1-phenyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFOXHGJGFQOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351763 | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
CAS RN |
103755-58-4 | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

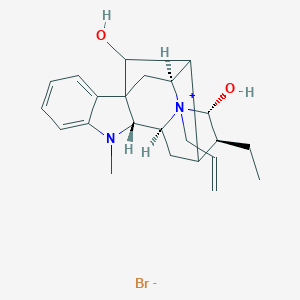
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 2a,2b,6b,6c-tetrahydro- (9CI)](/img/structure/B8541.png)

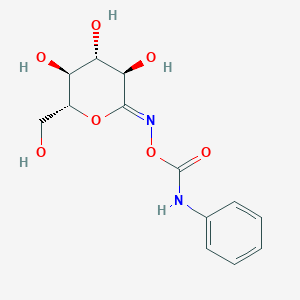
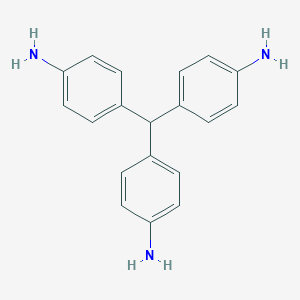
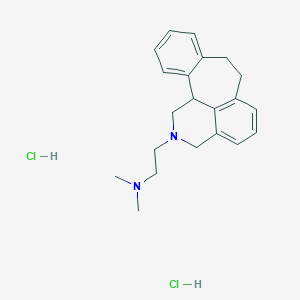
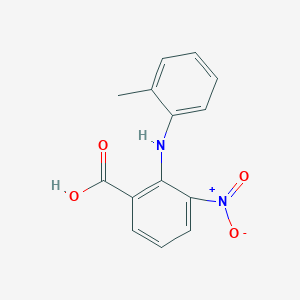
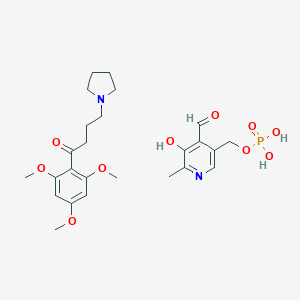
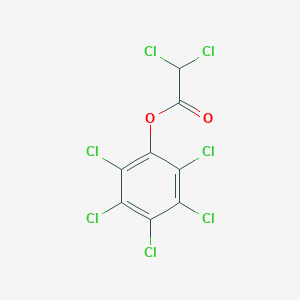

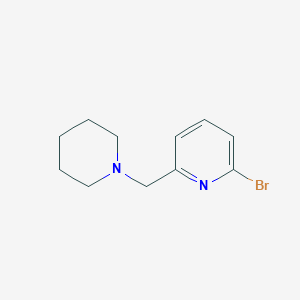

![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
